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Compound of Interest

Compound Name: 3-[1-(Morpholin-4-yl)ethyl]aniline

CAS No.: 1082549-24-3

Cat. No.: B1532379

Get Quote

Executive Summary: The Pharmacophore Logic
In modern medicinal chemistry, the fusion of morpholine and aniline moieties represents a

"privileged structure"—a molecular framework capable of providing ligands for diverse

biological targets. This guide dissects the structural logic of this scaffold, focusing on its two

primary applications: Tyrosine Kinase Inhibition (Oncology) and Protein Synthesis Inhibition

(Antimicrobials).

The core utility of this scaffold lies in its biphasic nature:

The Morpholine Ring: Acts as a solubility enhancer and a specific hydrogen-bond acceptor

(pKa ~8.3), often positioned to interact with solvent-exposed regions or specific hydrophilic

pockets (e.g., the "sugar pocket" in kinases).

The Aniline Moiety: Provides a rigid, aromatic linker often responsible for hydrophobic pi-

stacking interactions and critical hydrogen-bonding (NH donor) within the active site hinge

regions.
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Medicinal Chemistry Strategy: Dissecting the
Scaffold
To understand the SAR, we must deconstruct the molecule into three functional zones.

Zone A: The Morpholine Head (Solubility & H-Bonding)
The morpholine ring is frequently employed to modulate physicochemical properties (ADME).

Oxygen Atom: A weak H-bond acceptor. In EGFR inhibitors like Gefitinib, this oxygen acts as

a solvent-interacting handle, improving oral bioavailability compared to the piperidine analog.

Nitrogen Atom: The basic center. When protonated, it improves aqueous solubility. However,

excessive basicity can lead to poor membrane permeability. The electron-withdrawing effect

of the oxygen atom lowers the pKa of the nitrogen (compared to piperidine), often optimizing

the logD at physiological pH.

Zone B: The Aniline Tail (Specificity & Binding)
The aniline ring usually penetrates the hydrophobic core of the target protein.

Meta/Para Substitution: Substituents here (e.g., -F, -Cl, -CF3) modulate the electron density

of the aniline nitrogen and fit into hydrophobic sub-pockets.

Electronic Effects: Electron-withdrawing groups (EWGs) on the aniline ring decrease the

basicity of the aniline nitrogen, strengthening its capacity as a hydrogen bond donor to

backbone carbonyls (e.g., Met793 in EGFR).

Zone C: The Linker (Geometry)
The connection between the morpholine and aniline dictates the spatial orientation.

Direct Linkage: Rigidifies the structure (e.g., Linezolid).

Alkoxy/Alkyl Linkers: Introduces flexibility, allowing the morpholine to "reach" out of the

binding pocket into the solvent (e.g., Gefitinib).

Visualization: The SAR Logic Map
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The following diagram illustrates the functional roles of each component in the Morpholine-

Aniline scaffold, specifically within the context of Kinase Inhibition.
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Figure 1: Functional decomposition of the Morpholine-Aniline pharmacophore.

Case Study: EGFR Kinase Inhibitors (Gefitinib
Analogs)
The most prominent application of this SAR is in Epidermal Growth Factor Receptor (EGFR)

inhibitors.

Mechanistic Insight
In 4-anilinoquinazolines (e.g., Gefitinib), the aniline moiety binds to the hydrophobic pocket

behind the ATP binding site. The morpholine group, attached via a propoxy linker at the C6

position of the quinazoline, extends towards the solvent front.

Critical SAR Findings:
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Linker Length: A 3-carbon linker (propoxy) between the quinazoline and morpholine is

superior to a 2-carbon (ethoxy) linker. The longer chain allows the morpholine oxygen to form

a specific H-bond with Lys745 or interact optimally with the water network.

Aniline Substitution: A 3-chloro-4-fluoro substitution pattern on the aniline ring is critical. The

3-chloro group fits into a hydrophobic pocket, while the 4-fluoro interacts with specific

residues (e.g., Cys797 vicinity), vastly improving potency over unsubstituted aniline.

Morpholine vs. Piperidine: Replacing morpholine with piperidine often retains potency but

significantly reduces aqueous solubility, complicating formulation.

Quantitative Data: Linker & Tail Modifications
Data synthesized from comparative SAR studies of Quinazoline derivatives.

Compound
Variant

Linker (C6
Position)

Aniline
Substitution

EGFR IC50
(nM)

Solubility
(mg/mL)

Gefitinib (Ref)
3-carbon

(Propoxy)
3-Cl, 4-F 2.4 High

Variant A
2-carbon

(Ethoxy)
3-Cl, 4-F 18.5 High

Variant B
3-carbon

(Propoxy)
Unsubstituted >1000 High

Variant C

3-carbon

(Propoxy-

Piperidine)

3-Cl, 4-F 1.8 Low

Note: Variant C shows that piperidine is equipotent (or slightly better) due to higher basicity, but

morpholine is preferred for the solubility profile.

Experimental Protocol: Synthesis via Buchwald-
Hartwig Amination[1]
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To synthesize these derivatives, the formation of the C-N bond between the aryl core and the

morpholine (or aniline) is the rate-limiting step. The Buchwald-Hartwig Cross-Coupling is the

industry standard for this transformation due to its tolerance of functional groups.

Protocol: Morpholine Arylation
Objective: Coupling Morpholine to a 4-bromo-aniline derivative (or activated aryl halide).

Reagents:

Substrate: 1.0 eq Aryl Bromide (e.g., 4-bromo-2-fluoroaniline)

Amine: 1.2 eq Morpholine

Catalyst: 2-5 mol% Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

Ligand: 5-10 mol% BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

Base: 1.5 eq NaOtBu (Sodium tert-butoxide)

Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic

stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

Catalyst Pre-complexation: Add Pd2(dba)3 and BINAP to the flask. Add anhydrous Toluene

(5 mL/mmol). Stir at room temperature for 15 minutes to generate the active catalytic species

(color change often observed).

Substrate Addition: Add the Aryl Bromide, Morpholine, and NaOtBu to the mixture under a

counter-flow of Argon.

Reaction: Heat the mixture to 110°C (Reflux). Monitor via TLC (active spot usually moves

higher Rf) or LC-MS. Typical reaction time: 4–12 hours.
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Work-up: Cool to room temperature. Filter through a celite pad to remove Palladium black.

Wash the pad with Ethyl Acetate.

Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography

(SiO2, Hexane:EtOAc gradient).[1]

Synthesis Logic Diagram
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Figure 2: Buchwald-Hartwig cross-coupling workflow for morpholine introduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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